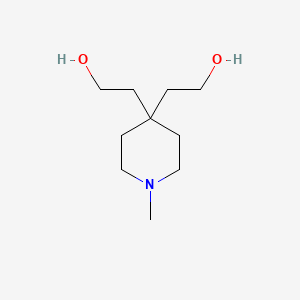![molecular formula C7H11NO2 B15279127 Methyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B15279127.png)
Methyl 5-azaspiro[2.3]hexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-azaspiro[2.3]hexane-1-carboxylate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a spirocyclic framework, which consists of a six-membered ring fused to a three-membered ring, with a nitrogen atom incorporated into the structure. The presence of the spirocyclic system imparts unique chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-azaspiro[2.3]hexane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a 1,3-dicarbonyl compound, with an amine. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Industrial processes often employ robust and scalable reaction conditions, with an emphasis on safety, efficiency, and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-azaspiro[2.3]hexane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Applications De Recherche Scientifique
Methyl 5-azaspiro[2.3]hexane-1-carboxylate has found applications in several scientific research areas, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers have explored the biological activities of this compound and its derivatives.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-azaspiro[2.3]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. Similarly, its interaction with cellular receptors may trigger signaling pathways that result in anticancer activity .
Comparaison Avec Des Composés Similaires
Methyl 5-azaspiro[2.3]hexane-1-carboxylate can be compared with other spirocyclic compounds, such as:
Ethyl 5-azaspiro[2.3]hexane-1-carboxylate: This compound has a similar spirocyclic structure but differs in the ester group attached to the spirocyclic system.
Spiro[cyclopropane-1,2’-steroids]: These compounds contain a spirocyclic cyclopropane ring fused to a steroid framework.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
methyl 5-azaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-6(9)5-2-7(5)3-8-4-7/h5,8H,2-4H2,1H3 |
Clé InChI |
BHGAPEBTCXXWNC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC12CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



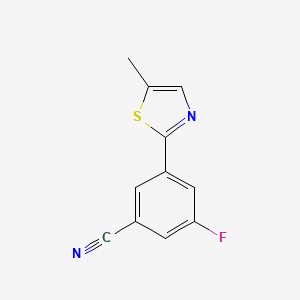

![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)
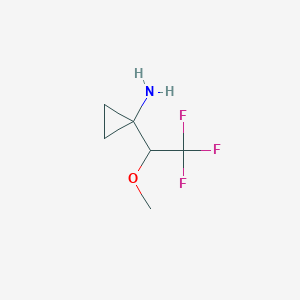
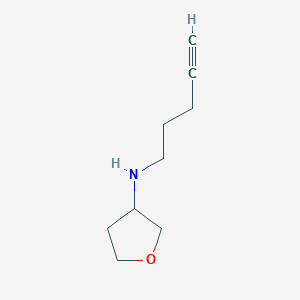
![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B15279092.png)

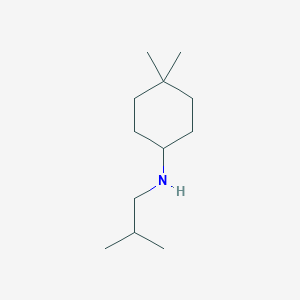
![Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate](/img/structure/B15279103.png)
![2-[6-(Dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B15279105.png)

